
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-chlorpromazine sulfoxide is a metabolite of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used for the treatment of schizophrenia and other psychotic disorders. The compound 7-hydroxy-chlorpromazine sulfoxide is formed through the metabolic processes involving oxidation and hydroxylation of chlorpromazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Hydroxy-chlorpromazine sulfoxide can be synthesized through enzymatic oxidation of chlorpromazine. The process involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine to form 7-hydroxy-chlorpromazine. Further oxidation leads to the formation of the sulfoxide derivative .
Industrial Production Methods
Industrial production of 7-hydroxy-chlorpromazine sulfoxide typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Sulfone derivatives: Formed through further oxidation.
Sulfide derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-chlorpromazine sulfoxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of chlorpromazine.
Biology: Investigated for its effects on cellular processes and its role in drug metabolism.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of chlorpromazine.
Industry: Used in the development of analytical methods for detecting chlorpromazine and its metabolites in biological samples
Wirkmechanismus
The mechanism of action of 7-hydroxy-chlorpromazine sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to chlorpromazine. The compound inhibits dopamine receptor activity, leading to its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, including serotonin and adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: The parent compound from which 7-hydroxy-chlorpromazine sulfoxide is derived.
7-Hydroxy-chlorpromazine: The hydroxylated metabolite of chlorpromazine.
Chlorpromazine sulfoxide: Another oxidized metabolite of chlorpromazine
Uniqueness
7-Hydroxy-chlorpromazine sulfoxide is unique due to its combined hydroxyl and sulfoxide functional groups, which contribute to its distinct chemical and pharmacological properties. This dual modification enhances its metabolic stability and alters its interaction with biological targets compared to other chlorpromazine metabolites .
Eigenschaften
CAS-Nummer |
14522-00-0 |
|---|---|
Molekularformel |
C17H19ClN2O2S |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
8-chloro-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)23(22)16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
AAJYBUQNKZIVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



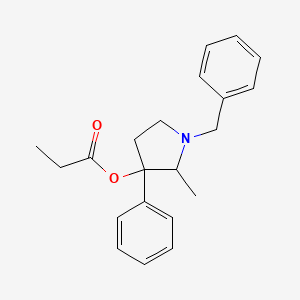
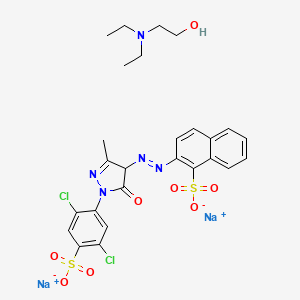

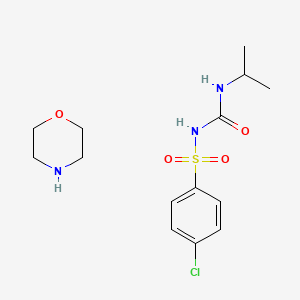

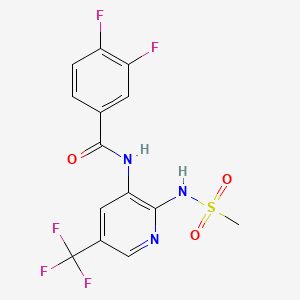
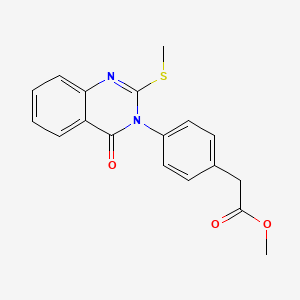
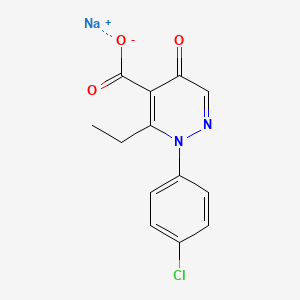
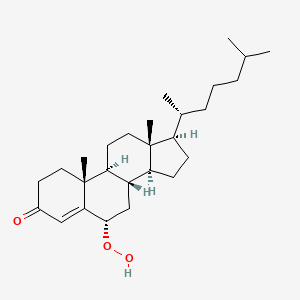
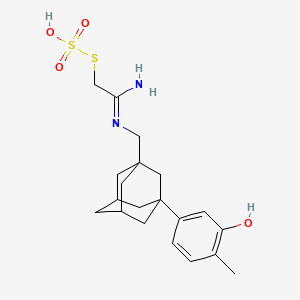
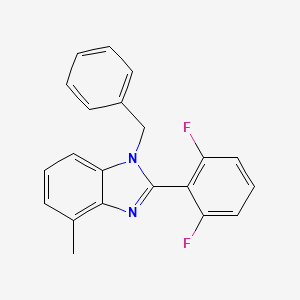
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

